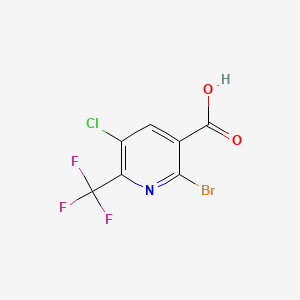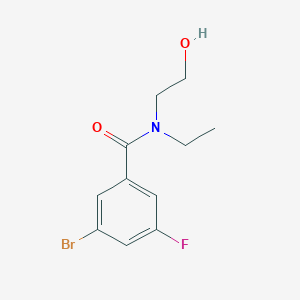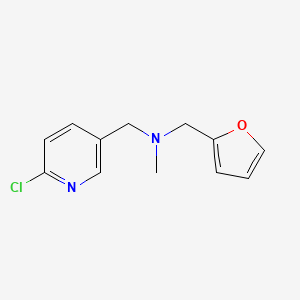![molecular formula C8H14O B14898064 Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
Spiro[3.4]octan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[34]octan-6-ol is a spirocyclic compound with the molecular formula C8H14O It features a unique structure where two rings share a single carbon atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spiro[3.4]octan-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexanone with formaldehyde in the presence of a base can yield this compound. Another method involves the use of radical chemistry, where free radicals are generated to induce the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.4]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[3.4]octan-6-one, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
Spiro[3.4]octan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Mecanismo De Acción
The mechanism of action of spiro[3.4]octan-6-ol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s unique spirocyclic structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.4]octane: A similar compound without the hydroxyl group.
Spiro[3.4]octan-6-one: The oxidized form of spiro[3.4]octan-6-ol.
Spiro[3.5]nonane: Another spirocyclic compound with a different ring size
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
spiro[3.4]octan-7-ol |
InChI |
InChI=1S/C8H14O/c9-7-2-5-8(6-7)3-1-4-8/h7,9H,1-6H2 |
Clave InChI |
HWJDSQNWVRULIH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



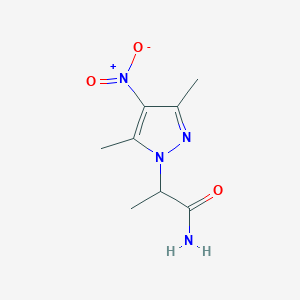
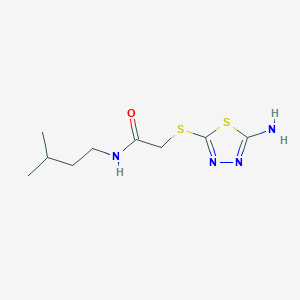
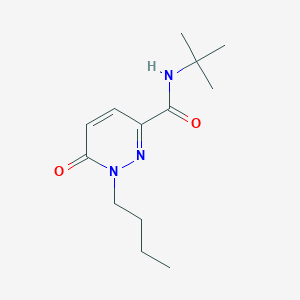
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)

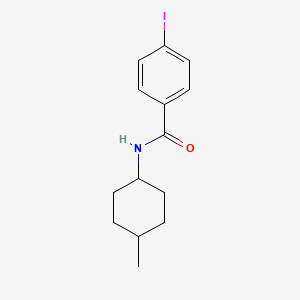
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
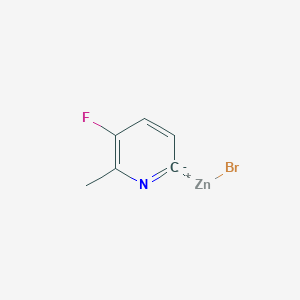
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
